molecular formula C10H9ClN2O2 B2667440 (E)-N'-(2-chlorophenyl)but-2-enediamide CAS No. 314248-27-6

(E)-N'-(2-chlorophenyl)but-2-enediamide

Cat. No. B2667440
CAS RN: 314248-27-6
M. Wt: 224.64
InChI Key: JSJRBJRXVXUQLB-AATRIKPKSA-N
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Description

(E)-N'-(2-chlorophenyl)but-2-enediamide, also known as CB-13, is a synthetic cannabinoid compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CB-13 is a CB1 receptor agonist, which means it binds to and activates the CB1 receptor in the brain, leading to various biochemical and physiological effects. In

Scientific Research Applications

Environmental Remediation

Chlorophenols, including compounds structurally related to "(E)-N'-(2-chlorophenyl)but-2-enediamide," are known for their persistence in the environment and potential toxicity. Biodegradation by microorganisms represents a crucial approach for the remediation of environments contaminated with chlorophenols. The key enzymes involved in the microbial degradation of chlorophenols, such as oxygenases and dioxygenases, can be engineered to enhance the degradation of these compounds, offering a sustainable solution to pollution problems caused by chlorinated aromatic compounds (Olaniran & Igbinosa, 2011).

Photocatalysis and Environmental Hormones Removal

Graphene oxide has been studied for its ability to adsorb and remove chlorophenols from the environment, which are considered environmental hormones due to their toxic and carcinogenic nature. The adsorption mechanism involves hydrophobic effects, hydrogen bonds, and π-π interactions, highlighting the potential of graphene oxide in environmental cleanup efforts (Wei et al., 2019).

Synthesis and Crystal Structures

The synthesis and crystal structures of compounds structurally similar to "(E)-N'-(2-chlorophenyl)but-2-enediamide" have been explored. These studies provide insights into the molecular configurations and potential applications of these compounds in various fields, including material science and chemical synthesis (Lastovickova et al., 2018).

Antioxidant Properties

Electrochemical and spectroscopic studies of aromatic secondary amines, related to the chemical structure of "(E)-N'-(2-chlorophenyl)but-2-enediamide," have shown their importance as antioxidants in the rubber industry. These studies highlight the potential applications of such compounds in industrial processes and their effects on product durability (Rapta et al., 2009).

Molecular Structure and Spectroscopy

Investigations into the molecular structure, vibrational properties, and spectroscopic analysis of Schiff bases related to "(E)-N'-(2-chlorophenyl)but-2-enediamide" provide a foundation for understanding their chemical behavior and potential applications in catalysis, material science, and as ligands in complex formation (Toledo et al., 2015).

properties

IUPAC Name

(E)-N'-(2-chlorophenyl)but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-2-4-8(7)13-10(15)6-5-9(12)14/h1-6H,(H2,12,14)(H,13,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJRBJRXVXUQLB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(2-chlorophenyl)but-2-enediamide

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